8-Bromo-N6-(dimethylaminomethylidene)-2'-deoxyadenosine

Description

Systematic IUPAC Nomenclature and Structural Representation

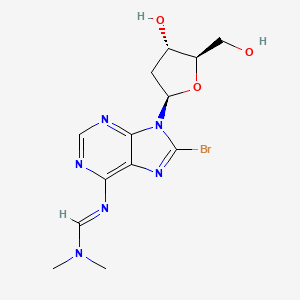

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex molecular architecture incorporating multiple functional elements. Based on the structural characteristics identified in chemical databases, the compound belongs to the class of modified 2'-deoxyribonucleosides with specific substitutions on the adenine base. The systematic name incorporates the positional designations for both the bromine substitution at the 8-position of the purine ring and the dimethylaminomethylidene protecting group attached to the N6 amino functionality.

The molecular structure consists of a 2'-deoxyribose sugar moiety connected to a modified adenine base through a glycosidic bond at the N9 position. The adenine base features bromine substitution at the 8-position, which significantly alters the electronic properties and reactivity profile of the purine system. The N6 amino group carries a dimethylaminomethylidene protecting group, which serves to mask the amino functionality during synthetic procedures while providing selective deprotection capabilities under appropriate conditions.

| Structural Component | Position | Chemical Modification |

|---|---|---|

| Purine Base | 8-position | Bromine substitution |

| Amino Group | N6-position | Dimethylaminomethylidene protection |

| Sugar Moiety | 2'-position | Deoxygenation (hydrogen substitution) |

| Glycosidic Bond | N9-position | Standard nucleoside linkage |

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 207906-52-3, which serves as the primary unique identifier for this specific compound in chemical databases and regulatory systems. This CAS number distinguishes the compound from related structures such as the unprotected 8-bromo-2'-deoxyadenosine, which carries the separate CAS number 14985-44-5.

Properties

IUPAC Name |

N'-[8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN6O3/c1-19(2)6-17-11-10-12(16-5-15-11)20(13(14)18-10)9-3-7(22)8(4-21)23-9/h5-9,21-22H,3-4H2,1-2H3/b17-6+/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIJACROCWNATK-RMLWQQNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C2C(=NC=N1)N(C(=N2)Br)C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=C2C(=NC=N1)N(C(=N2)Br)[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine typically involves multiple steps:

Dimethylaminomethylidene Introduction: The N6 position is modified by introducing a dimethylaminomethylidene group. This step often involves the use of dimethylamine and formaldehyde under specific reaction conditions.

Glycosylation: The adenine derivative is then glycosylated with a deoxyribose sugar to form the final nucleoside analog.

Industrial Production Methods

Industrial production of 8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and purification techniques such as chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylaminomethylidene group.

Hydrolysis: The glycosidic bond between the adenine base and the deoxyribose sugar can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or thiols can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidized forms of the dimethylaminomethylidene group.

Hydrolysis Products: Adenine derivatives and deoxyribose sugar.

Scientific Research Applications

8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of nucleic acid analogs.

Biology: Employed in studies of DNA replication and repair mechanisms.

Medicine: Investigated for its potential as an antiviral and anticancer agent.

Industry: Utilized in the development of diagnostic tools and therapeutic drugs.

Mechanism of Action

The mechanism of action of 8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The bromine atom and the dimethylaminomethylidene group contribute to its unique properties, allowing it to act as a chain terminator or to induce mutations. These effects are mediated through interactions with DNA polymerases and other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Enzyme Interactions

- This compound: The dimethylaminomethylidene group at N6 likely disrupts hydrogen bonding with enzymes like adenosine deaminase (ADA), reducing deamination rates compared to unmodified 2'-deoxyadenosine . Bromination at the 8-position may further sterically hinder enzyme binding .

- 8-Bromo-2'-deoxyadenosine: Acts as a competitive inhibitor of ADA due to bromine-induced electronic effects but retains some susceptibility to enzymatic degradation .

- 2'-Deoxyadenosine: A natural ADA substrate; rapid deamination to deoxyinosine limits its utility in prolonged biochemical assays .

Stability and Reactivity

- The dimethylaminomethylidene group enhances stability against nucleophilic attacks at the N6 position, making this compound more suitable for long-term storage than 8-Bromo-2'-deoxyadenosine .

- Bromination at the 8-position increases resistance to oxidation compared to non-halogenated analogs like N6-Benzoyl-8-oxo-2'-deoxyadenosine .

Structural Insights

- X-ray studies of 8-Bromo-2',3'-O-isopropylideneadenosine reveal that bromine induces a syn conformation in the adenine base, which could apply to other 8-brominated derivatives. This conformation may alter DNA polymerase recognition .

Biological Activity

8-Bromo-N6-(dimethylaminomethylidene)-2'-deoxyadenosine (abbreviated as 8-Br-DMAMDA) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and molecular biology. This compound is characterized by the presence of a bromine atom at the 8-position and a dimethylaminomethylidene group at the N6 position of the adenine base, which may influence its interaction with biological targets.

- Chemical Formula : C13H16BrN5O3

- Molecular Weight : 359.2 g/mol

- CAS Number : 207906-52-3

The biological activity of 8-Br-DMAMDA can be attributed to its ability to interact with nucleic acids and proteins, potentially influencing various biochemical pathways. The introduction of the bromine atom is believed to enhance the compound's binding affinity to specific molecular targets, such as enzymes and receptors involved in cellular signaling and regulation.

Antiviral Activity

Research indicates that 8-Br-DMAMDA exhibits antiviral properties. In vitro studies have shown that it can inhibit viral replication by interfering with the viral life cycle at multiple stages. The bromine substitution is thought to enhance the compound's ability to disrupt nucleic acid synthesis in viruses, making it a candidate for further exploration as an antiviral agent.

Antitumor Activity

The compound has also demonstrated potential antitumor effects. Studies suggest that 8-Br-DMAMDA can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. The dimethylaminomethylidene group may play a crucial role in this activity by enhancing cellular uptake and interaction with intracellular targets.

Enzyme Inhibition

8-Br-DMAMDA has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting specific kinases and other enzymes involved in critical cellular processes. This inhibition can lead to altered cellular functions, which may be beneficial in therapeutic contexts, particularly in cancer treatment.

Study 1: Antiviral Efficacy

A study conducted by researchers evaluated the antiviral efficacy of 8-Br-DMAMDA against several RNA viruses. The results indicated that the compound reduced viral titers significantly compared to controls, suggesting its potential as a therapeutic agent.

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Influenza A | 5.0 | Inhibition of viral RNA synthesis |

| HIV | 3.2 | Disruption of viral entry |

| Hepatitis C | 4.5 | Inhibition of protease activity |

Study 2: Antitumor Activity

In another investigation, 8-Br-DMAMDA was tested on various cancer cell lines, including breast and prostate cancer cells. The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 15 µM, indicating significant potential for further development.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast) | 12.0 | 30 |

| PC-3 (Prostate) | 15.0 | 25 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Bromo-N6-(dimethylaminomethylidene)-2'-deoxyadenosine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination at the C8 position of 2'-deoxyadenosine, followed by N6 modification. For example, bromination can be achieved using buffered bromine solutions (e.g., sodium acetate-bromine mixtures) under controlled dropwise addition and stirring (2 hours at room temperature) . Subsequent N6-dimethylaminomethylidene introduction may require amidination reagents like dimethylformamide dimethyl acetal (DMF-DMA) under anhydrous conditions. Yield optimization depends on pH control, temperature (-20°C for precipitation), and purification via reversed-phase HPLC to remove isomers .

Q. How do the bromine and dimethylaminomethylidene groups influence the compound’s interaction with DNA?

- Methodological Answer : The C8 bromine sterically hinders base pairing, favoring the syn conformation in DNA duplexes, which can disrupt replication or transcription. The N6-dimethylaminomethylidene group introduces a planar, conjugated system that may intercalate or form hydrogen bonds with complementary strands. To assess these effects, researchers use UV melting curves, circular dichroism (CD), and isothermal titration calorimetry (ITC) to quantify binding affinity and conformational changes .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- HPLC : Reversed-phase HPLC with C18 columns and acetonitrile/water gradients resolves isomers and confirms purity (>95%) .

- NMR : 1H/13C NMR identifies substitution patterns (e.g., C8 bromine shifts H2 resonance downfield; dimethylaminomethylidene protons appear as singlets near δ 3.0) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 372.04 for C12H14BrN5O3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during N6 and C8 dual functionalization?

- Methodological Answer : Competing substitution at N6 and C8 often arises due to similar reactivity. To prioritize N6 modification, pre-protection of C8 with isopropylidene groups can be employed, as demonstrated in adenosine derivatives . Alternatively, sequential reactions under kinetic control (e.g., low-temperature lithiation for N6 substitution, followed by bromination) minimize cross-reactivity. Monitoring via LC/MS ensures intermediate stability and guides condition adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.